4-[2-Fluoro-4-nitro-5-(pyrrolidin-1-yl)phenyl]morpholine
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Overview
Description
4-[2-Fluoro-4-nitro-5-(pyrrolidin-1-yl)phenyl]morpholine is a complex organic compound that features a morpholine ring substituted with a fluorine, nitro, and pyrrolidinyl group on a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-Fluoro-4-nitro-5-(pyrrolidin-1-yl)phenyl]morpholine typically involves multi-step organic reactions. One common approach is to start with a fluorinated nitrobenzene derivative, which undergoes nucleophilic substitution with pyrrolidine. This intermediate is then reacted with morpholine under controlled conditions to yield the final product. The reaction conditions often involve the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) for hydrogenation steps .
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may employ more robust purification techniques such as crystallization and chromatography to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-[2-Fluoro-4-nitro-5-(pyrrolidin-1-yl)phenyl]morpholine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under hydrogenation conditions.
Reduction: The nitro group can be reduced to an amine using reagents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium on carbon (Pd/C).
Reduction: Hydrogen gas and palladium on carbon (Pd/C).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Reduction: The major product is the corresponding amine derivative.
Substitution: The major products depend on the nucleophile used but typically involve the replacement of the fluorine atom with the nucleophile.
Scientific Research Applications
4-[2-Fluoro-4-nitro-5-(pyrrolidin-1-yl)phenyl]morpholine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[2-Fluoro-4-nitro-5-(pyrrolidin-1-yl)phenyl]morpholine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The pyrrolidinyl and morpholine rings contribute to the compound’s binding affinity to various biological targets, potentially disrupting cellular processes and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine derivatives: Compounds with a pyrrolidine ring, such as pyrrolizines and pyrrolidine-2-one, share structural similarities and biological activities.
Morpholine derivatives: Compounds with a morpholine ring, such as morpholine-2,5-diones, exhibit similar chemical properties and applications.
Uniqueness
4-[2-Fluoro-4-nitro-5-(pyrrolidin-1-yl)phenyl]morpholine is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a fluorine and nitro group on the phenyl ring, along with the pyrrolidinyl and morpholine rings, makes this compound a versatile scaffold for drug discovery and development .
Properties
IUPAC Name |
4-(2-fluoro-4-nitro-5-pyrrolidin-1-ylphenyl)morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FN3O3/c15-11-9-14(18(19)20)13(16-3-1-2-4-16)10-12(11)17-5-7-21-8-6-17/h9-10H,1-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INSIUOQJUOAQHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC(=C(C=C2[N+](=O)[O-])F)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70386782 |
Source
|
Record name | ST4050846 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70386782 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5845-36-3 |
Source
|
Record name | ST4050846 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70386782 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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